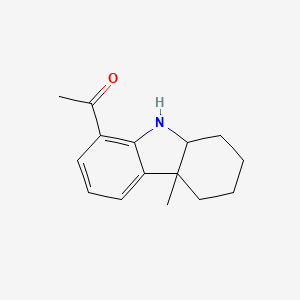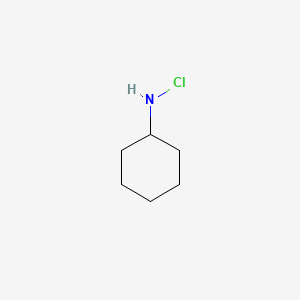
Cyclohexanamine, N-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, N-chloro- is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-chloro- can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amine group without affecting the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N-chloro- involves the continuous flow of cyclohexylamine and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product. The resulting compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, N-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced back to cyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form cyclohexanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone and other ketones.
Reduction: Cyclohexylamine.
Substitution: Cyclohexanol and other substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanamine, N-chloro- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound of Cyclohexanamine, N-chloro-, which lacks the chlorine atom.
Cyclohexanol: A similar compound where the amine group is replaced by a hydroxyl group.
Cyclohexanone: An oxidation product of Cyclohexanamine, N-chloro-, where the amine group is replaced by a carbonyl group.
Uniqueness
Cyclohexanamine, N-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
CAS No. |
52185-81-6 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
N-chlorocyclohexanamine |
InChI |
InChI=1S/C6H12ClN/c7-8-6-4-2-1-3-5-6/h6,8H,1-5H2 |
InChI Key |
SJGFVFYSANQLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


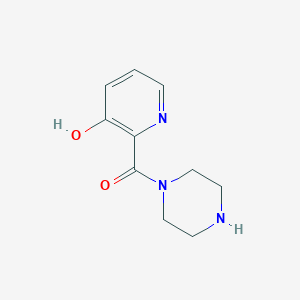
![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


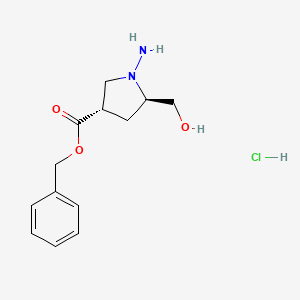
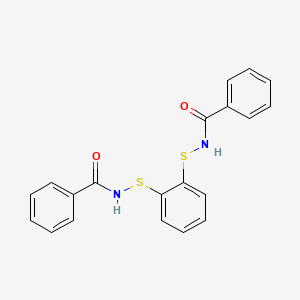
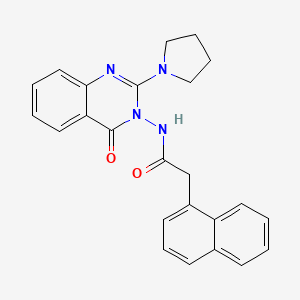
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
